molecular formula C16H16FNO2S B2428199 N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide CAS No. 337920-95-3

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide

Cat. No.: B2428199
CAS No.: 337920-95-3
M. Wt: 305.37
InChI Key: AMQCGRZBUYZEJC-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfanyl linkage, and a methoxybenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfanyl linkage: This step involves the reaction of 4-fluorothiophenol with an appropriate alkylating agent to form 2-[(4-fluorophenyl)sulfanyl]ethyl intermediate.

    Amidation reaction: The intermediate is then reacted with 3-methoxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interaction of sulfanyl and fluorophenyl groups with biological targets.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide
  • N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide
  • N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide

Uniqueness

N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size allow it to enhance binding affinity and selectivity in biological systems compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfanylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c1-20-14-4-2-3-12(11-14)16(19)18-9-10-21-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQCGRZBUYZEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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